molecular formula C29H57N15O6 B14234503 H-Pro-Arg-Arg-Arg-Lys-OH CAS No. 482625-64-9

H-Pro-Arg-Arg-Arg-Lys-OH

Cat. No.: B14234503
CAS No.: 482625-64-9
M. Wt: 711.9 g/mol
InChI Key: FTTDSCUOSVAEOG-SXYSDOLCSA-N
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Description

H-Pro-Arg-Arg-Arg-Lys-OH is a synthetic peptide composed of five amino acids: proline, arginine (three times), and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Arg-Arg-Arg-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (lysine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (arginine, arginine, arginine, and proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.

Chemical Reactions Analysis

Types of Reactions

H-Pro-Arg-Arg-Arg-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine residues, which contain guanidinium groups susceptible to oxidation.

    Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of ornithine or citrulline.

Scientific Research Applications

H-Pro-Arg-Arg-Arg-Lys-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific cellular pathways or as a drug delivery vehicle.

    Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of H-Pro-Arg-Arg-Arg-Lys-OH depends on its specific application. In general, the peptide can interact with various molecular targets, such as enzymes or receptors, through its arginine and lysine residues. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    H-Pro-Arg-Arg-Arg-OH: Lacks the lysine residue, which may affect its binding affinity and specificity.

    H-Pro-Arg-Arg-Lys-OH: Contains one less arginine residue, potentially altering its interaction with molecular targets.

    H-Pro-Arg-Lys-OH: Further reduced arginine content, which may significantly impact its biological activity.

Uniqueness

H-Pro-Arg-Arg-Arg-Lys-OH is unique due to its specific sequence of amino acids, which provides a balance of positive charges (from arginine and lysine) and structural rigidity (from proline). This combination makes it particularly useful in studies of protein interactions and cellular uptake mechanisms.

Properties

CAS No.

482625-64-9

Molecular Formula

C29H57N15O6

Molecular Weight

711.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C29H57N15O6/c30-12-2-1-7-21(26(49)50)44-25(48)20(11-6-16-40-29(35)36)43-24(47)19(10-5-15-39-28(33)34)42-23(46)18(9-4-14-38-27(31)32)41-22(45)17-8-3-13-37-17/h17-21,37H,1-16,30H2,(H,41,45)(H,42,46)(H,43,47)(H,44,48)(H,49,50)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

FTTDSCUOSVAEOG-SXYSDOLCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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